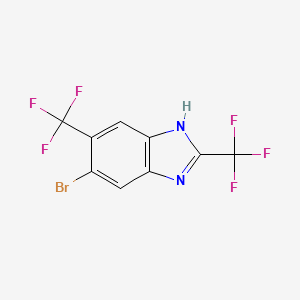

5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dibromoaniline and trifluoromethylating agents.

Cyclization Reaction: The key step involves the cyclization of the intermediate to form the benzimidazole ring. This can be achieved using various cyclization agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.

Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

- Reduction

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used.

Biological Activity

5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, notable for its unique structural features, including two trifluoromethyl groups and a bromine atom. Its molecular formula is C10H4BrF6N3, with a molecular weight of 356.05 g/mol. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

Research indicates that benzimidazole derivatives, including this compound, interact with various biological targets. Molecular docking studies suggest effective binding to essential proteins involved in cell division and metabolic pathways in bacteria and cancer cells. These interactions may elucidate its mechanism of action and help optimize its efficacy as a therapeutic agent.

Biological Activities

The compound exhibits diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates potent antimicrobial effects against various pathogens. For instance, the introduction of the bromine atom significantly enhances antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

- Antiparasitic Activity : The compound has been evaluated for its antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis. In vitro studies indicated that it is significantly more potent than standard treatments like albendazole and metronidazole .

- Anticancer Properties : Research indicates that the compound possesses antiproliferative effects against various cancer cell lines. It has shown promising results in inhibiting the growth of MDA-MB-231 breast cancer cells and other malignancies .

Case Studies

- Antimicrobial Efficacy : A recent study reported that this compound exhibited an MIC of 0.98 µg/mL against S. aureus and 15.6 µg/mL against C. albicans, demonstrating its potential as a potent antimicrobial agent .

- Antiparasitic Activity : In another study, this compound showed moderate antimalarial activity with IC50 values of 5.98 µM against Plasmodium falciparum strains W2 and D6, indicating its potential for further development in treating malaria .

- Anticancer Activity : The compound was found to inhibit the proliferation of MDA-MB-231 cancer cells with significant potency (IC50 values lower than standard chemotherapeutics). Flow cytometry assays revealed that it induces apoptosis in these cells through p53 pathway activation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)-1H-benzimidazole | Contains one trifluoromethyl group | Antimicrobial |

| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | Contains one bromine and one trifluoromethyl group | Antimicrobial |

| 2-(Bromomethyl)-1H-benzimidazole | Contains one bromine but lacks trifluoromethyl groups | Limited antimicrobial activity |

| 4-(Trifluoromethyl)benzimidazole | Trifluoromethyl group on the benzene ring | Anticancer |

The dual trifluoromethyl substitution combined with bromination enhances lipophilicity and biological activity compared to other derivatives.

Properties

Molecular Formula |

C9H3BrF6N2 |

|---|---|

Molecular Weight |

333.03 g/mol |

IUPAC Name |

5-bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C9H3BrF6N2/c10-4-2-6-5(1-3(4)8(11,12)13)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |

InChI Key |

ACJCWUKVSAFTTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=N2)C(F)(F)F)Br)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.